molecular formula C23H18N2O4 B2825527 N'-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide CAS No. 1024723-38-3

N'-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide

Cat. No.: B2825527
CAS No.: 1024723-38-3
M. Wt: 386.407
InChI Key: DSRNZNHPLJEGBC-ZVHZXABRSA-N
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Description

N'-[(1E)-1-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide (CAS 1024723-38-3) is an organic compound with a complex molecular structure that incorporates an indanedione core and a naphthalene derivative, linked by a hydrazide group . This structure features a conjugated system and specific functional groups that contribute to its potential value in pharmaceutical research and development . The molecular formula is C₂₃H₁₈N₂O₄ and it has a molecular weight of 386.41 g/mol . The compound's unique architecture, particularly the combination of the indanedione and naphthalene structures, suggests potential for interactions with various biological targets . Its properties, including a topological polar surface area of approximately 84.8 Ų, are relevant for investigations into bioavailability and permeability . This chemical is intended for research applications and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(E)-1-(1,3-dioxoinden-2-yl)ethylideneamino]-2-naphthalen-1-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-14(21-22(27)17-10-4-5-11-18(17)23(21)28)24-25-20(26)13-29-19-12-6-8-15-7-2-3-9-16(15)19/h2-12,21H,13H2,1H3,(H,25,26)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRNZNHPLJEGBC-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)COC1=CC=CC2=CC=CC=C21)C3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)COC1=CC=CC2=CC=CC=C21)/C3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 1,3-dioxo-2,3-dihydro-1H-indene-2-carbaldehyde and 2-(naphthalen-1-yloxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism by which N’-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and biological processes . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Aromatic substituents like naphthyloxy (target compound, ) increase hydrophobicity, which may improve membrane permeability compared to polar groups (e.g., methoxy in ).
  • Synthetic yields for such compounds typically range from 60–71% under reflux conditions, as seen in and .

Antimicrobial Activity

While direct data for the target compound is unavailable, structurally related acetohydrazides exhibit antimicrobial properties. For example:

  • N'-benzylidene-2-(1H-pyrazol-1-yl)acetohydrazide showed moderate activity against S. aureus (MIC: 32 µg/mL) due to the pyrazole moiety’s electron-deficient nature .
  • Pyridine-thiazole hybrids derived from acetohydrazides demonstrated enhanced activity against Gram-negative bacteria, attributed to the thiazole ring’s ability to disrupt cell membranes .

The target compound’s 1,3-dioxo-inden group may confer unique selectivity, as similar dioxo motifs in indenyl derivatives are associated with enzyme inhibition (e.g., aggrecanase inhibitors ).

Solubility and Stability

  • The naphthyloxy group reduces aqueous solubility compared to smaller aryl groups (e.g., phenyl in ).
  • The 1,3-dioxo-inden moiety may enhance stability via intramolecular hydrogen bonding, as observed in dioxo-benzofuran derivatives .

Crystallographic and Conformational Insights

  • Single-crystal X-ray studies of analogues (e.g., ) confirm the (E)-configuration of the hydrazone bond, critical for maintaining planar geometry and π-π stacking interactions.
  • Substituents like 3-nitrophenyl () or 2-hydroxy-naphthyl () induce steric effects that alter dihedral angles between aromatic rings, impacting binding to biological targets.

Biological Activity

N'-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide is a compound of increasing interest in pharmaceutical chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a complex structure that includes an indene moiety and a naphthalene ether. Its molecular formula is C19H16N2O3C_{19}H_{16}N_2O_3, and it possesses functional groups that are known to enhance biological activity. The presence of hydrazide functionality contributes to its reactivity and potential pharmacological effects.

1. Anticancer Activity

Several studies have reported the anticancer properties of compounds related to naphthalene and hydrazide derivatives. For instance, derivatives of 2-naphthol have shown significant inhibitory effects on various cancer cell lines. In one study, molecular docking simulations indicated that these compounds exhibit favorable binding interactions with histone deacetylases (HDACs), which are critical targets in cancer therapy. The binding energies ranged from 10.08-10.08 to 9.08-9.08 kcal/mol, suggesting strong interactions that could translate into effective anticancer activity .

2. Antimicrobial Activity

Research has demonstrated that naphthalene derivatives possess notable antimicrobial properties. Compounds similar to this compound have been tested against a variety of bacteria and fungi. For example, studies indicate that these compounds can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. The mechanisms of action may involve disruption of microbial cell walls or interference with metabolic pathways .

3. Anti-inflammatory Activity

The anti-inflammatory effects of naphthalene derivatives have also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a significant role in inflammatory processes. The ability to modulate inflammatory pathways positions these compounds as potential therapeutic agents for conditions such as arthritis and other inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibitory effects on cancer cell lines
AntimicrobialInhibition of bacterial and fungal growth
Anti-inflammatoryReduction in cytokine production

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • HDAC Inhibition : As mentioned earlier, the compound shows potential as an HDAC inhibitor, which is crucial for regulating gene expression in cancer cells.
  • Reactive Oxygen Species (ROS) : Some studies suggest that naphthalene derivatives can modulate oxidative stress responses in cells, contributing to their anticancer and antimicrobial activities.

Q & A

Q. How can researchers design experiments to differentiate apoptosis induction from necrosis in cellular assays?

  • Methodological Answer : Combine Annexin V-FITC/PI staining (flow cytometry) with caspase-3/7 activity assays. Use inhibitors (e.g., Z-VAD-FMK for caspases) to confirm apoptosis pathways. Perform transmission electron microscopy (TEM) to visualize apoptotic bodies vs. necrotic membrane rupture .

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